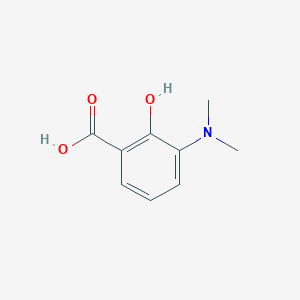phosphane CAS No. 73785-74-7](/img/structure/B14466596.png)
[(1,3-Dioxolan-2-yl)methyl](diphenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Dioxolan-2-yl)methylphosphane is an organophosphorus compound that features a 1,3-dioxolane ring attached to a diphenylphosphane group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxolan-2-yl)methylphosphane typically involves the reaction of diphenylphosphane with a suitable 1,3-dioxolane derivative. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with a 1,3-dioxolane derivative to form the desired product . The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of (1,3-Dioxolan-2-yl)methylphosphane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
(1,3-Dioxolan-2-yl)methylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to a phosphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphane derivatives .
科学的研究の応用
(1,3-Dioxolan-2-yl)methylphosphane has several applications in scientific research:
作用機序
The mechanism of action of (1,3-Dioxolan-2-yl)methylphosphane involves its interaction with various molecular targets. In biological systems, it can act as a ligand for metal ions, facilitating catalytic reactions. The dioxolane ring provides stability and specificity in binding interactions, while the diphenylphosphane group can participate in electron transfer processes .
類似化合物との比較
Similar Compounds
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol: This compound features a similar dioxolane ring but with different substituents.
(2,2-Diphenyl-1,3-dioxolan-4-yl)methylphosphane: Another related compound with a dioxolane ring and a phosphane group.
Uniqueness
(1,3-Dioxolan-2-yl)methylphosphane is unique due to its combination of a dioxolane ring and a diphenylphosphane group, which imparts distinct reactivity and stability. This makes it particularly useful in Wittig reactions and as a ligand in coordination chemistry .
特性
CAS番号 |
73785-74-7 |
|---|---|
分子式 |
C16H17O2P |
分子量 |
272.28 g/mol |
IUPAC名 |
1,3-dioxolan-2-ylmethyl(diphenyl)phosphane |
InChI |
InChI=1S/C16H17O2P/c1-3-7-14(8-4-1)19(13-16-17-11-12-18-16)15-9-5-2-6-10-15/h1-10,16H,11-13H2 |
InChIキー |
WBDBECFEKBPJKD-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


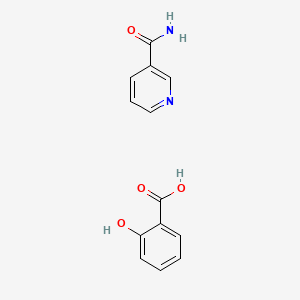
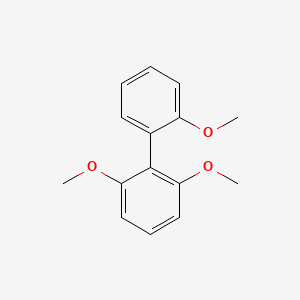



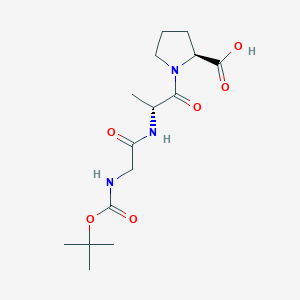
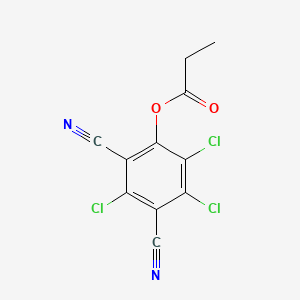

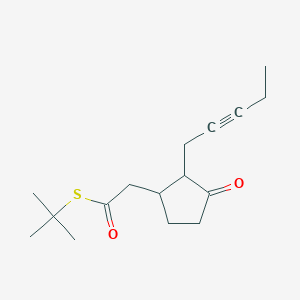
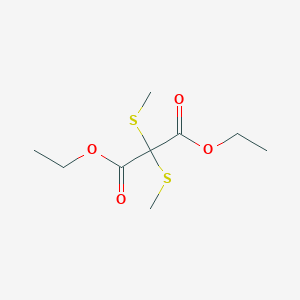
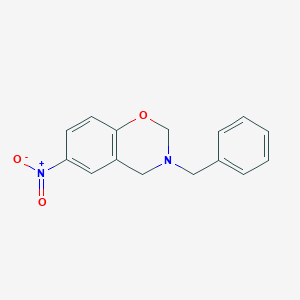

![1,6-Diazabicyclo[4.3.3]dodecane](/img/structure/B14466591.png)
